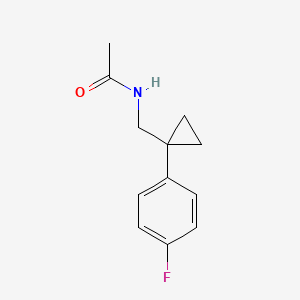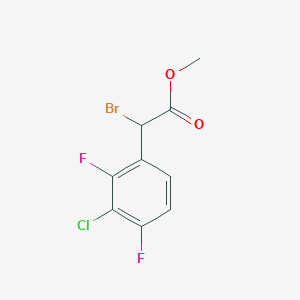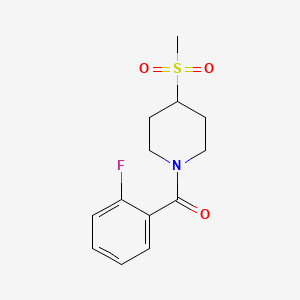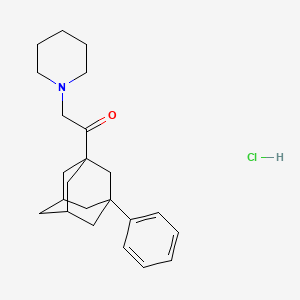
1-((1s,3r,5R,7S)-3-phenyladamantan-1-yl)-2-(piperidin-1-yl)ethanone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((1s,3r,5R,7S)-3-phenyladamantan-1-yl)-2-(piperidin-1-yl)ethanone hydrochloride is a synthetic organic compound characterized by its unique adamantane structure, which is a tricyclic hydrocarbon
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-((1s,3r,5R,7S)-3-phenyladamantan-1-yl)-2-(piperidin-1-yl)ethanone hydrochloride typically involves multiple steps:
Formation of the Adamantane Core: The adamantane core can be synthesized through a series of cyclization reactions starting from simpler hydrocarbons.
Introduction of the Phenyl Group: A Friedel-Crafts alkylation reaction can be used to introduce the phenyl group onto the adamantane core.
Attachment of the Piperidine Moiety: The piperidine group is introduced via a nucleophilic substitution reaction, often using a piperidine derivative and a suitable leaving group on the adamantane core.
Formation of the Ethanone Linkage: The ethanone linkage is typically formed through a condensation reaction involving an appropriate ketone precursor.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of high-pressure reactors for cyclization reactions, advanced purification techniques such as chromatography, and the employment of catalysts to enhance reaction rates.
化学反応の分析
Types of Reactions: 1-((1s,3r,5R,7S)-3-phenyladamantan-1-yl)-2-(piperidin-1-yl)ethanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, which may reduce ketone groups to alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Chemistry:
Catalysis: The compound’s unique structure makes it a candidate for use as a catalyst in organic reactions.
Materials Science: Its rigid adamantane core can be utilized in the design of novel polymers and materials with enhanced stability and mechanical properties.
Biology and Medicine:
Pharmacology: The compound may exhibit biological activity, making it a potential lead compound for drug development, particularly in targeting neurological pathways due to its piperidine moiety.
Biochemical Research: It can be used as a molecular probe to study receptor-ligand interactions and enzyme mechanisms.
Industry:
Chemical Synthesis: As an intermediate in the synthesis of more complex molecules.
Material Engineering: In the development of advanced materials with specific desired properties.
作用機序
The mechanism by which 1-((1s,3r,5R,7S)-3-phenyladamantan-1-yl)-2-(piperidin-1-yl)ethanone hydrochloride exerts its effects depends on its application:
Molecular Targets: In pharmacological contexts, it may interact with neurotransmitter receptors or enzymes, modulating their activity.
Pathways Involved: The compound could influence signaling pathways related to its target receptors or enzymes, potentially altering cellular responses.
類似化合物との比較
1-Adamantanamine: Shares the adamantane core but lacks the phenyl and piperidine groups.
2-Phenyladamantane: Similar structure but without the piperidine and ethanone functionalities.
Piperidine Derivatives: Compounds like piperidine itself or N-substituted piperidines.
Uniqueness: 1-((1s,3r,5R,7S)-3-phenyladamantan-1-yl)-2-(piperidin-1-yl)ethanone hydrochloride is unique due to the combination of the adamantane core, phenyl group, and piperidine moiety, which confer distinct chemical and biological properties not found in simpler analogs.
特性
IUPAC Name |
1-(3-phenyl-1-adamantyl)-2-piperidin-1-ylethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO.ClH/c25-21(16-24-9-5-2-6-10-24)23-14-18-11-19(15-23)13-22(12-18,17-23)20-7-3-1-4-8-20;/h1,3-4,7-8,18-19H,2,5-6,9-17H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMXDACPUNSEDBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(=O)C23CC4CC(C2)CC(C4)(C3)C5=CC=CC=C5.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-tert-butylbenzamide](/img/structure/B2972305.png)
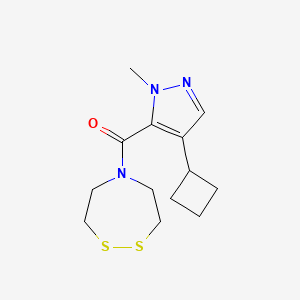
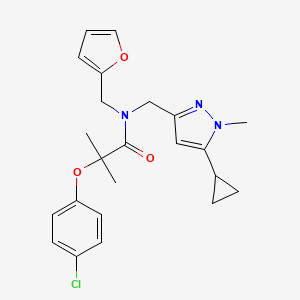
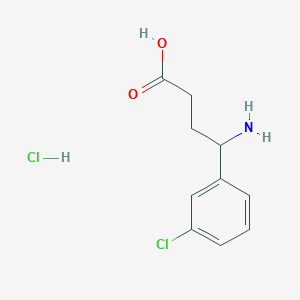
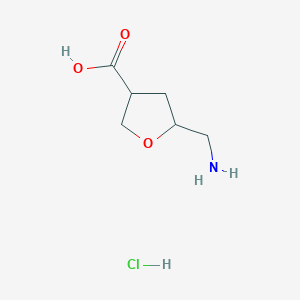

![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2972314.png)
![2-Cyclopropyl-4-{4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl}-6-methylpyrimidine](/img/structure/B2972317.png)

![5-[(3-Chloro-4-methoxyphenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione](/img/structure/B2972319.png)
![ethyl 4-({[(3E)-6-methyl-2,4-dioxo-3,4-dihydro-2H-pyran-3-ylidene]methyl}amino)benzoate](/img/structure/B2972320.png)
